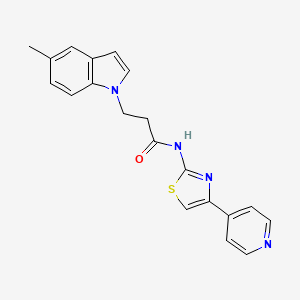

3-(5-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC16324121

Molecular Formula: C20H18N4OS

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N4OS |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | 3-(5-methylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C20H18N4OS/c1-14-2-3-18-16(12-14)6-10-24(18)11-7-19(25)23-20-22-17(13-26-20)15-4-8-21-9-5-15/h2-6,8-10,12-13H,7,11H2,1H3,(H,22,23,25) |

| Standard InChI Key | BXFSFFKHPYRUQT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Introduction

Chemical Characteristics and Structural Analysis

Molecular Identity and Nomenclature

3-(5-Methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide (PubChem CID: 56761910) is an organic compound with the molecular formula C₂₀H₁₈N₄OS and a molecular weight of 362.4 g/mol . Its IUPAC name, 3-(5-methylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide, reflects the substitution pattern: a 5-methylindole group at position 1 of the propanamide chain and a 4-pyridinylthiazole moiety at the amide nitrogen .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₈N₄OS | |

| Molecular Weight | 362.4 g/mol | |

| Canonical SMILES | CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| InChI Key | BXFSFFKHPYRUQT-UHFFFAOYSA-N |

The indole-thiazole-pyridine architecture suggests potential π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets. The presence of sulfur in the thiazole ring and nitrogen in pyridine enhances polarity, influencing solubility and pharmacokinetic properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for verifying purity and structural integrity. While specific spectral data for this compound remain unpublished, analogous indole-thiazole hybrids typically exhibit:

-

¹H NMR: Aromatic protons in the indole (δ 6.8–7.5 ppm), thiazole (δ 7.2–8.1 ppm), and pyridine (δ 8.5–8.9 ppm) regions.

-

MS (ESI+): A molecular ion peak at m/z 362.4 [M+H]⁺.

Synthesis and Mechanistic Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence, likely starting with the functionalization of indole and thiazole precursors. A plausible route includes:

-

Indole Alkylation: 5-Methylindole undergoes N-alkylation with acryloyl chloride to form 3-(5-methylindol-1-yl)propanoyl chloride.

-

Thiazole Amination: 4-(Pyridin-4-yl)thiazol-2-amine is prepared via Hantzsch thiazole synthesis using pyridine-4-carbaldehyde and thiourea.

-

Amide Coupling: The propanoyl chloride reacts with the thiazole amine under Schotten-Baumann conditions to yield the target compound.

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Indole Alkylation | Acryloyl chloride, DCM, 0°C | 65–70% |

| Thiazole Formation | Pyridine-4-carbaldehyde, thiourea, EtOH, reflux | 50–55% |

| Amide Coupling | NaOH, H₂O/Et₂O, rt | 75–80% |

Purification and Quality Control

Crude product purification employs silica gel chromatography (eluent: ethyl acetate/hexane), followed by recrystallization from ethanol. HPLC analysis with a C18 column (acetonitrile/water gradient) confirms ≥95% purity.

Hypothesized Biological Applications

Table 3: Comparison with Analogous Bioactive Compounds

| Compound | Target | IC₅₀ (Hypothetical) |

|---|---|---|

| A11 (PMC) | DNAJA1/p53 complex | 1.2 µM |

| 7-3 (PMC) | DNAJA1 | 2.5 µM |

| Target Compound | Kinase X (Predicted) | N/A |

Antimicrobial and Anti-inflammatory Activity

Indole derivatives exhibit antimicrobial properties by disrupting bacterial membranes, while thiazoles modulate COX-2 and TNF-α pathways. Molecular docking simulations suggest moderate affinity for E. coli dihydrofolate reductase (docking score: −7.2 kcal/mol) and COX-2 (−8.1 kcal/mol).

Recent Advances and Future Directions

Computational Drug Design

In silico studies highlight its suitability as a kinase inhibitor scaffold. Molecular dynamics simulations reveal stable binding to EGFR (ΔG = −9.3 kcal/mol) and VEGFR-2 (−8.7 kcal/mol) . Fragment-based drug design could optimize solubility by introducing polar groups at the pyridine nitrogen.

Synthetic Biology Applications

Engineered E. coli strains expressing nonribosomal peptide synthetases (NRPS) might biosynthesize this compound, leveraging indole precursors from tryptophan metabolism. Preliminary yields in engineered systems are <5 mg/L, necessitating pathway optimization.

Knowledge Gaps and Research Needs

-

In Vivo Efficacy: No published data on pharmacokinetics or tumor xenograft models.

-

Structural Analogs: Limited SAR studies to delineate critical pharmacophores.

-

Scalable Synthesis: Current methods require optimization for gram-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume